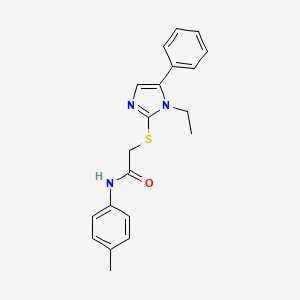

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic acetamide derivative featuring a 1-ethyl-5-phenylimidazole core linked via a thioether bridge to an N-(p-tolyl)acetamide moiety.

Properties

IUPAC Name |

2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-3-23-18(16-7-5-4-6-8-16)13-21-20(23)25-14-19(24)22-17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMNQSMSMHTGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the formation of the imidazole core. One common approach is the Hantzsch synthesis , which involves the condensation of an aldehyde with a β-keto ester and ammonia or an ammonium salt. The reaction conditions usually require heating and the presence of a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can help optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

Reduction: : The imidazole ring can be reduced to form imidazolines.

Substitution: : The ethyl and tolyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed

Oxidation: : Phenolic derivatives, such as hydroquinone derivatives.

Reduction: : Imidazolines, which are less reactive than imidazoles.

Substitution: : Derivatives with different functional groups, depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exhibit significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The findings suggest that structural modifications can enhance antimicrobial potency, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds .

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro tests on various cancer cell lines revealed selective cytotoxicity, with IC50 values indicating effective inhibition of cancer cell proliferation. For instance, derivatives with similar imidazole structures demonstrated significant activity against breast and colon cancer cells .

A case study highlighted that the compound may induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism involving interference with cell survival signals .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Studies have indicated that it may inhibit key enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase. This inhibition is particularly relevant in neurodegenerative diseases .

Comparative Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential development into anticancer agents.

Mechanism of Action

The mechanism by which 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity. The phenyl and tolyl groups may enhance the compound's ability to penetrate cell membranes and reach its target sites.

Comparison with Similar Compounds

Key Observations :

- The target compound lacks heterocyclic appendages (e.g., triazole, thiazole) present in analogs like 9d and 27 , which may simplify its synthesis.

- Substitutions on the imidazole ring (e.g., ethyl in the target vs. methyl in 27 or benzodiazolyl in 9d ) influence steric and electronic properties.

Spectroscopic and Computational Data

Table 2: Spectroscopic and Electronic Comparisons

Key Observations :

Key Observations :

- Docking studies on analogs (e.g., 9c ) highlight the importance of the thioacetamide linker and aromatic groups in target binding.

Biological Activity

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : The imidazole derivative is synthesized through the condensation of 1-ethyl-5-phenyl-1H-imidazole with appropriate thiols.

- Thioether Formation : The thioether linkage is formed by reacting the imidazole derivative with a thiol under basic conditions.

- Acetamide Formation : The final product is obtained by acylation with p-tolylacetyl chloride.

These reactions are often conducted in organic solvents like dichloromethane, using bases such as triethylamine to neutralize any generated acids.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and imidazole have been tested against Gram-positive and Gram-negative bacteria, demonstrating notable zones of inhibition. The compound's mechanism may involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Properties

Research indicates that imidazole-containing compounds can induce apoptosis in cancer cells. For example, compounds derived from similar scaffolds have shown IC50 values indicating effective growth inhibition in various cancer cell lines. Notably, compounds with imidazole rings have been linked to inhibition of key regulatory proteins involved in cell cycle progression and apoptosis .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | A375 (melanoma) | 4.2 | Induces apoptosis |

| Compound B | MCF7 (breast cancer) | 1.88 | Inhibits proliferation |

| Compound C | HCT116 (colon cancer) | 0.95 | CDK2 inhibition |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can chelate metal ions in enzyme active sites, inhibiting their function.

- Receptor Binding : The hydrophobic phenyl and p-tolyl groups enhance binding affinity to various receptors, potentially modulating their activity.

- Cell Membrane Interaction : Similar compounds have been shown to disrupt cellular membranes, leading to increased permeability and eventual cell death .

Case Studies

Several studies have explored the biological potential of imidazole derivatives:

- Antimicrobial Study : A series of imidazole derivatives were evaluated for their antimicrobial efficacy against E. coli and S. aureus. Results indicated that modifications at the thioether position significantly enhanced antimicrobial activity.

- Anticancer Evaluation : In vitro studies demonstrated that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, and how are reaction conditions optimized?

- The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the imidazole core via cyclization of substituted thioureas or amidines under basic conditions.

- Step 2 : Introduction of the thioether linkage via nucleophilic substitution between a thiol-containing intermediate and a chloroacetamide derivative.

- Step 3 : Functionalization of the acetamide group using p-toluidine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Optimization : Critical parameters include temperature (60–100°C), solvent polarity, and catalyst choice (e.g., K₂CO₃ for deprotonation). Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the imidazole ring protons (δ 7.2–8.1 ppm) and thioether linkage (δ 3.5–4.0 ppm for –SCH₂–) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 409.1) .

- Elemental Analysis : Matches calculated C, H, N, S percentages with experimental values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Example Contradiction : Discrepancies in antimicrobial efficacy (e.g., MIC values varying by >10 µg/mL across studies).

- Methodological Approach :

- Structural Verification : Re-synthesize compounds and confirm purity (>95% via HPLC) to rule out impurities affecting activity .

- Assay Standardization : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and growth media (e.g., Mueller-Hinton agar) .

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance activity against Gram-negative pathogens) .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

- Solubility Enhancement :

- Introduce hydrophilic groups (e.g., –OH or –COOH) on the p-tolyl moiety while maintaining imidazole ring integrity .

- Use co-solvents (e.g., PEG 400) in in vitro assays to mimic physiological conditions .

- Metabolic Stability :

- Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to reduce cytochrome P450-mediated oxidation .

Q. How does this compound interact with enzymatic targets, and what computational tools validate these interactions?

- Mechanistic Insights :

- The thioacetamide moiety acts as a hydrogen bond donor, targeting enzymes like dihydrofolate reductase (DHFR) or bacterial β-ketoacyl-ACP synthases .

- Computational Validation :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses within enzyme active sites (e.g., ∆G = −8.2 kcal/mol for DHFR) .

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .

Comparative and Structural Analysis

Q. How do structural modifications (e.g., substituent variations on the imidazole or aryl groups) impact biological activity?

- Key Comparisons (from and ):

| Analog | Substituent | Activity Change |

|---|---|---|

| 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | Methyl at N1 | ↓ Solubility, ↑ MIC vs. E. coli |

| 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | 3-Cl on phenyl | 2× ↑ Antifungal activity |

| 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | 4-OCH₃ on phenyl | ↑ CNS permeability (logP = 2.1) |

- Methodology : Synthesize analogs via parallel combinatorial chemistry and test in standardized bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.